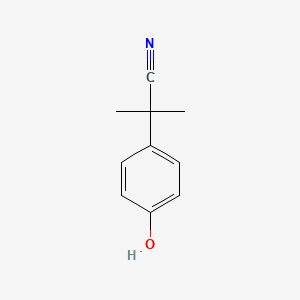

2-(4-羟基苯基)-2-甲基丙腈

描述

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known as 4-hydroxyphenylacetonitrile, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid with a melting point of 104-105 °C and a boiling point of 265-270 °C. Its chemical formula is C9H11NO and its molecular weight is 155.19 g/mol. This compound is mainly used as an intermediate in the production of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of other compounds such as 4-hydroxybenzaldehyde and 4-hydroxybenzophenone.

科学研究应用

色谱和化合物分离

对与2-(4-羟基苯基)-2-苯基丙烷密切相关的化合物2-(4-羟基苯基)-2-甲基丙腈的衍生物进行了研究,研究了它们在甲醇和N,N-二甲基甲酰胺中在Sephadex LH-20上的洗脱行为。这些研究表明,这些化合物可以通过π键合和氢键结合在凝胶上被吸附,表明在色谱中用于化合物分离和纯化的潜在应用(Shopova, Mladenov, & Kurtev, 1977)。

酶促羟基化研究

通过肝微粒体制备对联苯进行酶促羟基化的研究揭示了类似化合物的代谢途径,包括2-(4-羟基苯基)-2-甲基丙腈。这种研究对于了解这些化合物在生物系统中的处理方式至关重要,可以为药物开发和毒理学提供信息(Creaven, Parke, & Williams, 1965)。

液晶性能

合成了结构类似于2-(4-羟基苯基)-2-甲基丙腈的化合物,并对其液晶性能进行了研究。这些研究有助于开发具有潜在应用于显示器、传感器和其他电子设备的新材料(Thaker et al., 2012)。

生物修复潜力

探讨了类似于2-(4-羟基苯基)-2-甲基丙腈的环境污染物在生物修复中酶(如漆酶)的作用。这些研究对于制定有效的策略来减轻工业化学品对环境的影响至关重要(Chhaya & Gupte, 2013)。

作用机制

Target of Action

The primary target of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .

Mode of Action

2-(4-Hydroxyphenyl)-2-methylpropanenitrile interacts with its target, HPPD, by undergoing a series of reactions. HPPD is categorized within a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involve the catabolism of tyrosine and the conversion of phenylpyruvate to 2-hydroxyphenylacetate . The downstream effects of these pathways are yet to be fully understood.

Result of Action

Given its interaction with hppd, it may influence the catabolism of tyrosine and other related biochemical pathways .

生化分析

Biochemical Properties

2-(4-Hydroxyphenyl)-2-methylpropanenitrile plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as tyrosine hydroxylase and monoamine oxidase, which are involved in the metabolism of neurotransmitters . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .

Cellular Effects

2-(4-Hydroxyphenyl)-2-methylpropanenitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition is mediated through hydrogen bonding and van der Waals interactions at the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism involves its conversion to different metabolites, which can have distinct biological activities .

Transport and Distribution

The transport and distribution of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of the compound in specific tissues can influence its biological activity.

Subcellular Localization

The subcellular localization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can determine its specific effects on cellular processes.

属性

IUPAC Name |

2-(4-hydroxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSAEFOSSDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560055 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55770-61-1 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

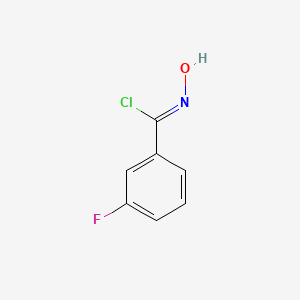

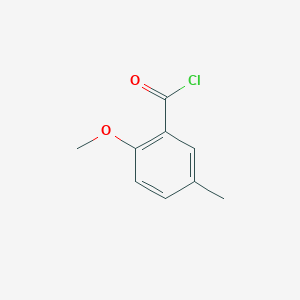

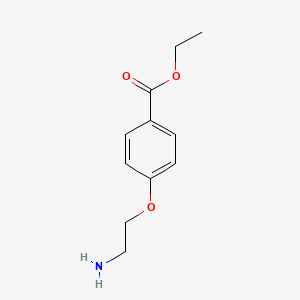

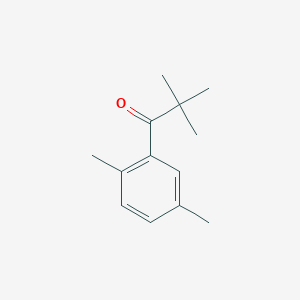

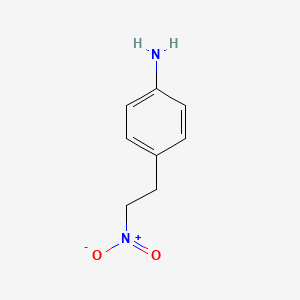

Synthesis routes and methods I

Procedure details

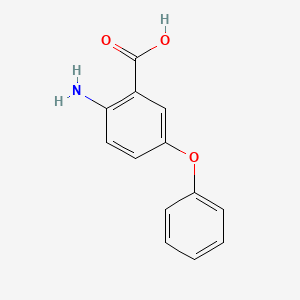

Synthesis routes and methods II

Procedure details

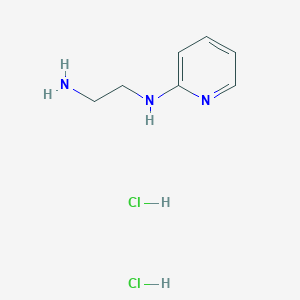

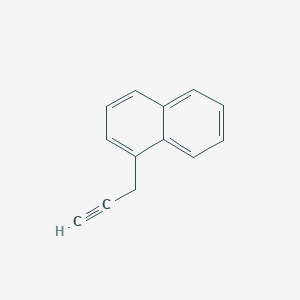

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)